1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-
CAS No.: 62871-47-0
Cat. No.: VC16104496
Molecular Formula: C17H18N2S
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62871-47-0 |
|---|---|
| Molecular Formula | C17H18N2S |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 2-[2-(2-methylpropylsulfanyl)phenyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C17H18N2S/c1-12(2)11-20-16-10-6-3-7-13(16)17-18-14-8-4-5-9-15(14)19-17/h3-10,12H,11H2,1-2H3,(H,18,19) |
| Standard InChI Key | IKBSWTZMWQXRMG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CSC1=CC=CC=C1C2=NC3=CC=CC=C3N2 |
Introduction
Synthesis and Structural Elucidation
While no explicit synthetic protocol for 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- is documented in the reviewed literature, analogous benzimidazole derivatives are typically synthesized via condensation reactions. For example, 2-phenyl-1H-benzimidazole derivatives are commonly prepared by reacting o-phenylenediamine with substituted benzaldehydes under oxidative conditions .
To introduce the thioether group, a plausible route involves:
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Sulfuration of a precursor: A brominated or chlorinated intermediate at the ortho position of the phenyl ring could undergo nucleophilic substitution with 2-methylpropylthiol.
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Post-functionalization: Alternatively, a pre-formed thioether-containing benzaldehyde derivative could be condensed with o-phenylenediamine to yield the target compound.
Spectroscopic characterization would involve:
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FTIR: Detection of C-S stretching vibrations near 600–700 cm⁻¹ and N-H stretches at ~3400 cm⁻¹ .
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¹H NMR: Aromatic protons in the δ 7.12–7.98 ppm range, with the isobutyl group’s methyl protons appearing as a doublet near δ 0.9–1.1 ppm .
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HRMS: A molecular ion peak [M+H]⁺ at m/z 299.1224 (calculated for C₁₇H₁₈N₂S).
Structure-Activity Relationship (SAR) Analysis
Key structural determinants of activity in benzimidazole derivatives include:
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Substituent position: Ortho-substituted phenyl groups enhance steric interactions with target proteins .
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Alkyl chain length: Longer chains (e.g., heptyl in 2g) improve lipophilicity and cellular uptake .
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Electron-withdrawing/donating groups: Methoxy groups (e.g., in 2a–g) modulate electronic effects and hydrogen-bonding capacity .
For the query compound, the isobutylthio group’s moderate chain length and sulfur atom balance lipophilicity and electronic effects, suggesting optimized bioavailability and target engagement.
Comparative Analysis with Analogous Compounds
The query compound’s thioether group may offer advantages over alkyl chains in terms of redox activity and metal coordination, potentially broadening its therapeutic applications .
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective methods to introduce the thioether group without side reactions.
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Biological Screening: Prioritizing assays against cancer cell lines (e.g., HepG2, MCF-7) and resistant bacterial strains (e.g., MRSA).
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Computational Modeling: Docking studies to predict interactions with DHFR or tubulin.
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